molecular formula C23H21NO3 B214481 3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B214481
M. Wt: 359.4 g/mol
InChI Key: JDPFSVSJZLGSKD-UHFFFAOYSA-N
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Description

3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines the indole nucleus with a naphthalene moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of naphthalen-1-amine with 3-hydroxy-2-naphthoic acid . The reaction is carried out under controlled conditions, often requiring the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as flash silica gel column chromatography are employed for purification . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to a cascade of biochemical events. For example, it may block the β2-adrenergic receptor, inhibiting downstream signaling pathways activated by epinephrine. This inhibition can affect various physiological processes, including heart function and glucose metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one apart is its unique combination of the indole and naphthalene moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C23H21NO3

Molecular Weight

359.4 g/mol

IUPAC Name

3-hydroxy-3-(2-naphthalen-1-yl-2-oxoethyl)-1-propylindol-2-one

InChI

InChI=1S/C23H21NO3/c1-2-14-24-20-13-6-5-12-19(20)23(27,22(24)26)15-21(25)18-11-7-9-16-8-3-4-10-17(16)18/h3-13,27H,2,14-15H2,1H3

InChI Key

JDPFSVSJZLGSKD-UHFFFAOYSA-N

SMILES

CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC4=CC=CC=C43)O

Canonical SMILES

CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC4=CC=CC=C43)O

Origin of Product

United States

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